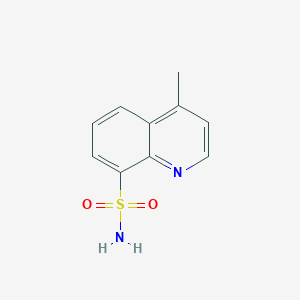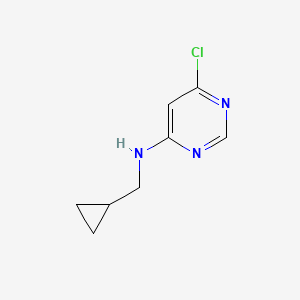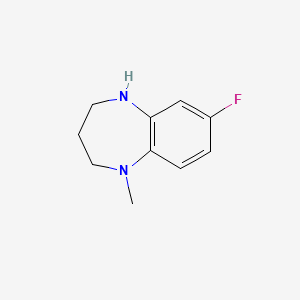
1-(2-Ethoxyethyl)pipéridine-3-méthanol
Vue d'ensemble
Description
1-(2-Ethoxyethyl)piperidine-3-methanol is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Ethoxyethyl)piperidine-3-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethoxyethyl)piperidine-3-methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents anticancéreux
Les dérivés de la pipéridine ont été identifiés comme de puissants agents anticancéreux. Ils présentent des caractéristiques pharmacophoriques qui peuvent être exploitées pour développer de nouveaux médicaments thérapeutiques. Plus précisément, certains composés de la pipéridine ont montré une forte puissance avec des valeurs IC50 significativement plus élevées que les médicaments existants .
Applications antivirales et antimalariques
Le noyau pipéridine est crucial dans la synthèse d'agents antiviraux et antimalariques. Ces composés peuvent interférer avec le cycle de vie des virus et des parasites, offrant une voie pour traiter des maladies telles que le VIH et le paludisme .
Propriétés antimicrobiennes et antifongiques
Les composés à base de pipéridine sont utilisés pour leurs propriétés antimicrobiennes et antifongiques. Ils peuvent inhiber la croissance de diverses bactéries et champignons, ce qui les rend précieux dans le développement de nouveaux antibiotiques et médicaments antifongiques .
Utilisations analgésiques et anti-inflammatoires
Les applications analgésiques et anti-inflammatoires des dérivés de la pipéridine sont bien documentées. Ils peuvent moduler les voies de la douleur et les réponses inflammatoires, soulageant des affections comme l'arthrite et la douleur neuropathique .
Effets anti-Alzheimer et antipsychotiques
La recherche a montré que les composés de la pipéridine peuvent avoir des effets bénéfiques sur les affections neurologiques. Ils peuvent jouer un rôle dans le traitement de la maladie d'Alzheimer et d'autres troubles cognitifs, ainsi que dans la gestion de la psychose .
Avantages antihypertenseurs et cardiovasculaires
Les dérivés de la pipéridine peuvent contribuer à la santé cardiovasculaire en agissant comme des agents antihypertenseurs. Ils peuvent aider à réguler la pression artérielle et pourraient donc être incorporés dans les traitements de l'hypertension .
Amélioration de la biodisponibilité
Les composés de la pipéridine, tels que la pipérine, ont été utilisés comme bio-amplificateurs. Ils peuvent améliorer la biodisponibilité des médicaments en facilitant leur absorption et leur interaction avec les récepteurs cellulaires, ce qui améliore l'effet thérapeutique global .
Activité antioxydante
Les structures de la pipéridine, en particulier celles que l'on trouve dans des composés naturels comme la pipérine, présentent de fortes propriétés antioxydantes. Ils peuvent piéger les radicaux libres, ce qui peut réduire le stress oxydatif et prévenir les dommages cellulaires .
Propriétés
IUPAC Name |
[1-(2-ethoxyethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-13-7-6-11-5-3-4-10(8-11)9-12/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSSZJLWWPCBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


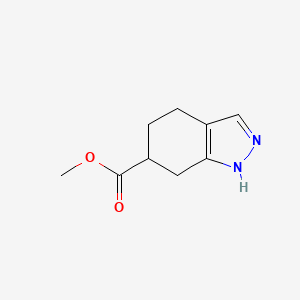

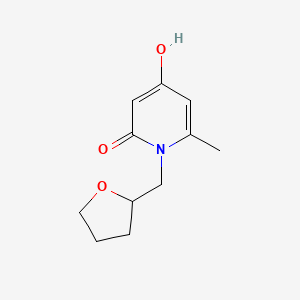
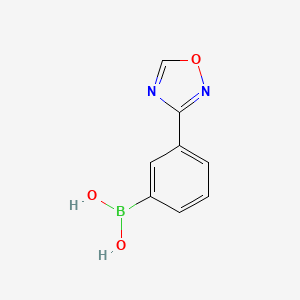
amine](/img/structure/B1464056.png)
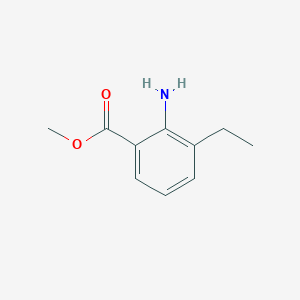
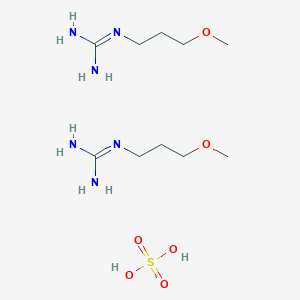
![[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1464060.png)
![N-(2,5-difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1464063.png)
![1-Chloro-2-[difluoro(phenyl)methyl]benzene](/img/structure/B1464065.png)

